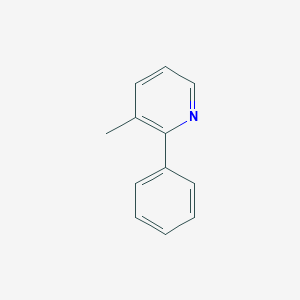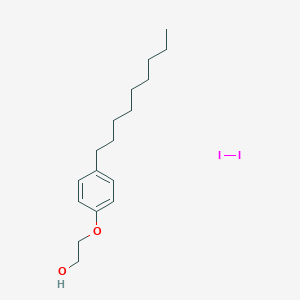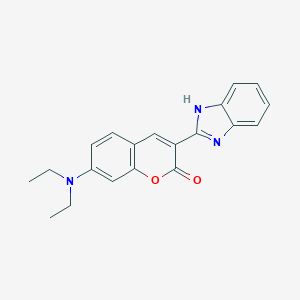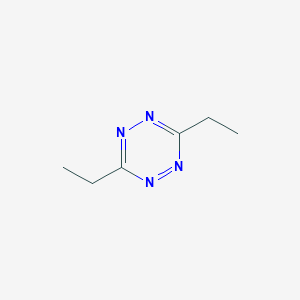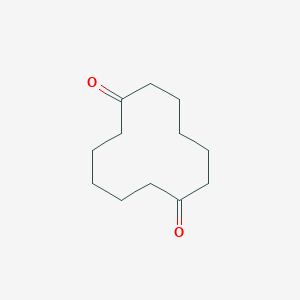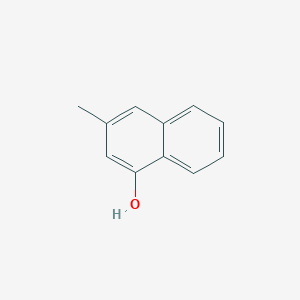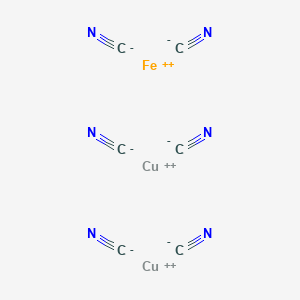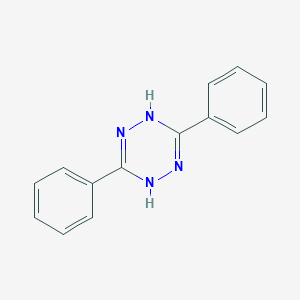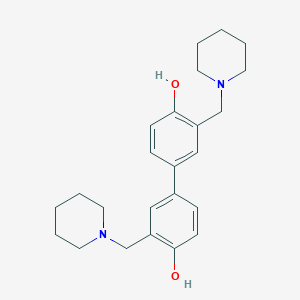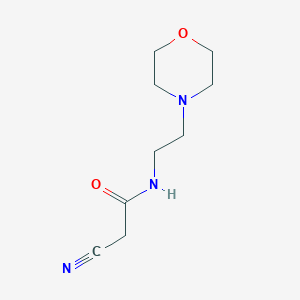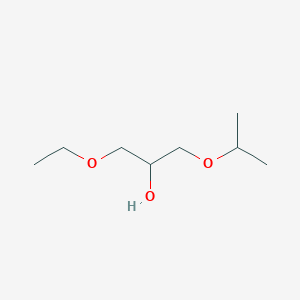
2-Propanol, 1-ethoxy-3-isopropoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-ethoxy-3-isopropoxy-, also known as ethyl isopropyl ether, is a chemical compound commonly used in laboratory experiments. It is a colorless liquid with a sweet odor and is commonly used as a solvent due to its low toxicity and high boiling point. Ethyl isopropyl ether is synthesized through a simple process and has a wide range of scientific research applications.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether is not well understood. However, it is believed that it acts as a non-polar solvent, dissolving non-polar compounds and facilitating their extraction from aqueous solutions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether. However, it is considered to be a low toxicity solvent and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether as a solvent in laboratory experiments include its low toxicity, high boiling point, and ability to dissolve non-polar compounds. It is also relatively inexpensive and easy to handle. However, it is not suitable for use with polar compounds and can react with some metals, such as aluminum, under certain conditions.
Zukünftige Richtungen
For the use of 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether include the development of new pharmaceuticals and organic compounds, as well as further research to better understand its mechanism of action and potential applications in other fields.
Synthesemethoden
Ethyl isopropyl ether can be synthesized through a simple process involving the reaction of isopropyl alcohol and 2-Propanol, 1-ethoxy-3-isopropoxy- bromide. The reaction is carried out in the presence of a strong base such as potassium hydroxide or sodium hydroxide. The reaction produces 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether and potassium bromide as a byproduct. The reaction is typically carried out under reflux conditions and requires careful handling due to the toxicity of the reactants.
Wissenschaftliche Forschungsanwendungen
Ethyl isopropyl ether is commonly used as a solvent in scientific research. It is particularly useful in the extraction of organic compounds from aqueous solutions. It is also used as a solvent for various organic reactions and as a reaction medium for a variety of reactions. Ethyl isopropyl ether is commonly used in the synthesis of pharmaceuticals and other organic compounds.
Eigenschaften
CAS-Nummer |
13021-50-6 |
|---|---|
Produktname |
2-Propanol, 1-ethoxy-3-isopropoxy- |
Molekularformel |
C8H18O3 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-ethoxy-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-4-10-5-8(9)6-11-7(2)3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZATQNAGGARBGCM-UHFFFAOYSA-N |
SMILES |
CCOCC(COC(C)C)O |
Kanonische SMILES |
CCOCC(COC(C)C)O |
Andere CAS-Nummern |
13021-50-6 |
Synonyme |
1-Ethoxy-3-isopropoxy-2-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



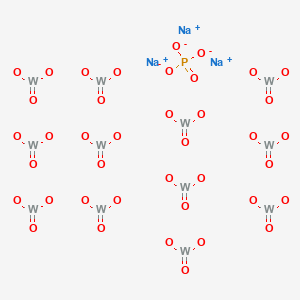
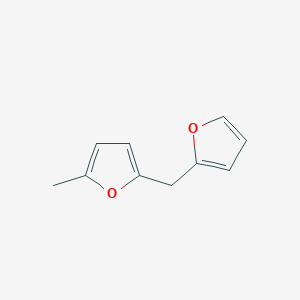
![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)
